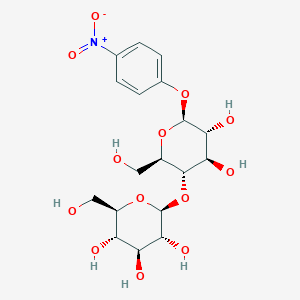

4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Overview

Description

Synthesis Analysis

The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside and related compounds involves multiple steps, including acetalation, acetylation, and glycosylation reactions. For instance, the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex yields a derivative, which upon acetylation and subsequent treatments leads to the formation of disaccharide derivatives. These processes involve complex organic synthesis techniques, including the use of mercuric cyanide in glycosylation reactions to afford the desired saccharide structures (Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis

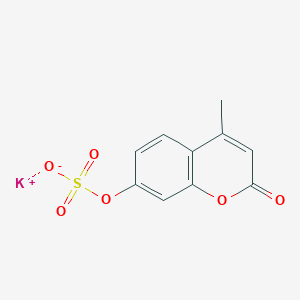

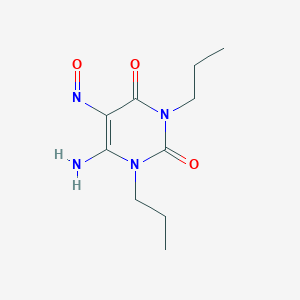

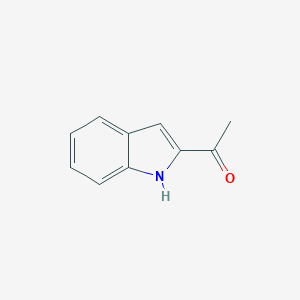

The molecular structure of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside includes a nitrophenyl group linked to a 2-acetamido-2-deoxy-galactopyranoside unit. The structural analysis often involves NMR spectroscopy, providing insights into the compound's configuration and the spatial arrangement of its atoms. The synthesis and structural elucidation of this compound and its analogs underscore the complex interplay of functional groups that dictate its biochemical behavior and reactivity (Matta, Rana, & Abbas, 1984).

Scientific Research Applications

Application 1: Chemo-Enzymatic Production

- Specific Scientific Field : Biocatalysis

- Summary of the Application : 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . A new procedure combining chemical and biocatalytic steps was developed to prepare this compound .

- Methods of Application or Experimental Procedures : The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis . A fungal β-N-acetylhexosaminidase from Penicillium oxalicum was used for the selective hydrolysis of the β-anomeric GalNAc derivatives .

- Results or Outcomes : The kinetic measurements of the hydrolytic reaction showed that the enzyme was not inhibited by the substrate or reaction products . The immobilization of Hex in lens-shaped polyvinyl alcohol hydrogel capsules provided a biocatalyst with very good storage and operational stability . The immobilized Hex retained 97% of the initial activity after ten repeated uses and 90% of the initial activity after 18 months of storage at 4 °C .

Application 2: Diagnostic Tools in Clinical Microbiology

- Specific Scientific Field : Clinical Microbiology

- Summary of the Application : 4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is used as a rapid colorimetric method to determine the activity of N-acetyl-beta-D-glucosaminidase in human urine .

- Methods of Application or Experimental Procedures : The chromogenic beta-glucosaminidase substrate produces a yellow solution when cleaved, particularly for yeast and mold .

- Results or Outcomes : This method provides a quick and effective way to monitor the activity of N-acetyl-beta-D-glucosaminidase, which is crucial in many biological processes .

Application 3: Substrate for α-N-acetylgalactosaminidase

- Specific Scientific Field : Biochemistry

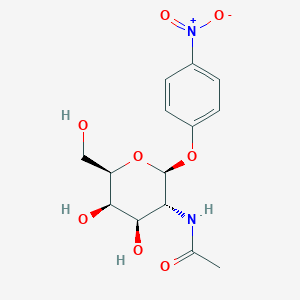

- Summary of the Application : 4-Nitrophenyl 2-Acetamido-3-O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-2-deoxy-alpha-D-galactopyranoside is an analogue of p-nitrophenyl T-antigen and is used as a potential substrate for the elucidation of the substrate specificity of endo-alpha-N-acetylgalactosaminidase .

- Methods of Application or Experimental Procedures : This compound is used in enzymatic assays to study the activity and specificity of endo-alpha-N-acetylgalactosaminidase .

- Results or Outcomes : This method provides valuable insights into the substrate specificity of endo-alpha-N-acetylgalactosaminidase, which is crucial for understanding its biological functions .

Application 4: Hydrolysis Studies in Insects

- Specific Scientific Field : Entomology

- Summary of the Application : 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is used in studies to determine the hydrolytic activities of pnp-glycopyranosides in the gut of insects, specifically the Psacothea hilaris .

- Methods of Application or Experimental Procedures : The compound is used in enzymatic assays to study the activity and specificity of glycosidases in the digestive system of insects .

- Results or Outcomes : This method provides valuable insights into the digestive processes of insects, which can be crucial for understanding their biology and developing pest control strategies .

properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLTNCLYHKQCK-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265021 | |

| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside | |

CAS RN |

14948-96-0 | |

| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14948-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014948960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)